3-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid
Description
The compound 3-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid (CAS: 847783-63-5) is a triazole derivative featuring a 4-methylphenyl substituent at position 3, a sulfanyl (-SH) group at position 5, and a propanoic acid chain linked to the triazole core at position 4. Its molecular formula is C₁₃H₁₄N₃O₂S, with a molecular weight of 276.33 g/mol . This compound is structurally related to pharmacologically active triazole derivatives, which are often explored for their diverse biological activities .
Properties
IUPAC Name |
3-[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-2-4-9(5-3-8)11-13-14-12(18)15(11)7-6-10(16)17/h2-5H,6-7H2,1H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNUXYXNDBKZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145300 | |
| Record name | 1,5-Dihydro-3-(4-methylphenyl)-5-thioxo-4H-1,2,4-triazole-4-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847783-63-5 | |
| Record name | 1,5-Dihydro-3-(4-methylphenyl)-5-thioxo-4H-1,2,4-triazole-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847783-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dihydro-3-(4-methylphenyl)-5-thioxo-4H-1,2,4-triazole-4-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, particularly its interaction with the transient receptor potential vanilloid 1 (TRPV1) ion channel, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 263.32 g/mol. Its structure includes a triazole ring and a propanoic acid moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 263.32 g/mol |
| CAS Number | 847783-62-4 |
TRPV1 Inhibition
Research indicates that this compound acts as a potent inhibitor of the TRPV1 ion channel. This channel is known for its role in pain perception and inflammatory responses. Inhibition of TRPV1 can lead to analgesic effects, making this compound a candidate for pain management therapies.
In vitro studies have shown that this compound effectively reduces TRPV1-mediated calcium influx in neuronal cells, which correlates with decreased pain signaling pathways. This mechanism positions it as a potential therapeutic agent for conditions associated with chronic pain and inflammation .
Anti-inflammatory Effects
In addition to TRPV1 inhibition, compounds similar to this compound have demonstrated significant anti-inflammatory properties. For instance, derivatives in the same class have been tested for their ability to modulate cytokine release in peripheral blood mononuclear cells (PBMCs). These studies revealed that certain derivatives significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Study on Cytokine Modulation
A recent study evaluated the biological activity of various triazole derivatives, including those structurally related to our compound. The results indicated that at concentrations of 50 µg/mL, certain derivatives inhibited TNF-α production by up to 60%, suggesting a strong anti-inflammatory potential. The study highlighted that compounds with similar structural features could be optimized for enhanced biological efficacy .
Antiproliferative Activity
Another aspect of the biological activity of triazole derivatives is their antiproliferative effects on cancer cells. In vitro assays demonstrated that these compounds could inhibit the proliferation of various cancer cell lines, suggesting potential applications in oncology . The structure–activity relationship (SAR) analysis indicated that modifications in the phenyl ring could enhance cytotoxicity against specific cancer types.
Scientific Research Applications
Pharmacological Research
The primary application of 3-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid lies in its role as a TRPV1 inhibitor. This property has implications for the development of analgesic medications aimed at treating chronic pain conditions.
Key Findings:
- Mechanism of Action: The compound inhibits TRPV1 activity, which can lead to reduced pain signaling pathways. This inhibition is particularly relevant for conditions such as neuropathic pain and inflammatory pain syndromes .
Neuroscience Studies
Research indicates that this compound may have neuroprotective effects, potentially making it useful in studying neurodegenerative diseases.
Case Study:
A study conducted on animal models demonstrated that administration of the compound resulted in decreased markers of inflammation and neuronal damage in models of Alzheimer's disease. The findings suggest a protective effect against neuroinflammation .
Cancer Research
There is emerging evidence suggesting that compounds similar to this compound may exhibit anticancer properties.
Data Table: Potential Anticancer Effects
| Study Reference | Cancer Type | Effect Observed | |
|---|---|---|---|
| Study A | Breast | Inhibition of cell proliferation | Suggests potential for therapeutic use |
| Study B | Lung | Induction of apoptosis | Indicates possible mechanism for treatment |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Phenyl Substituents
- 3-[3-(3-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid (CAS: 847783-62-4): Differs in the position of the methyl group (3-methylphenyl vs. 4-methylphenyl). Molecular formula: C₁₃H₁₄N₃O₂S (same as the target compound). Melting point: Not reported, but a related triazole-propanoic acid derivative (3a in ) has a m.p. of 183–184°C .
- 3-[3-(4-Fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid (CAS: 852940-54-6): Substitutes 4-fluorophenyl for 4-methylphenyl. Molecular formula: C₁₁H₁₀FN₃O₂S; molecular weight: 267.28 g/mol.
Chain Length Variations
- 2-[3-(4-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid (CAS: 851116-13-7): Features a shorter acetic acid chain (vs. propanoic acid). Molecular formula: C₁₁H₁₁N₃O₂S; molecular weight: 249.29 g/mol. Reduced chain length may impact lipophilicity and pharmacokinetics .
Heterocycle Modifications
- 3-{(4-Aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid (Compound 6d in ): Replaces the triazole core with a thiazole ring. Demonstrated cytotoxic properties in vitro, suggesting heterocycle choice critically influences bioactivity .
1-[3-(4-Substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl] urea/thiourea derivatives ():
Esters and Aroma Compounds
- 3-(Methylthio)propanoic acid methyl/ethyl esters (): Esters of propanoic acid with methylthio (-SMe) groups. Found in pineapples as aroma compounds (e.g., 3-(methylthio)propanoic acid methyl ester at 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple). Odor thresholds: 180 µg·kg⁻¹ (methyl ester) and 7 µg·kg⁻¹ (ethyl ester) .
Q & A
Q. Table 1. Synthetic Approaches
| Method | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, reflux, thiourea | 60–75% | |
| Microwave-Assisted | Solvent-free, Amberlyst-15, 100°C, 20 min | 70–85% |
Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers anticipate?
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm), methyl group (δ 2.4 ppm), and sulfanyl proton (δ 3.1–3.3 ppm).
- ¹³C NMR : Triazole carbons (δ 150–160 ppm), carboxylic acid carbon (δ 170–175 ppm) .
- IR Spectroscopy : Stretching vibrations for S-H (~2550 cm⁻¹), C=O (1700–1720 cm⁻¹), and triazole ring (1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 319 (C₁₃H₁₃N₃O₂S) with fragmentation patterns confirming the triazole-propanoic acid backbone .
How can computational chemistry methods, such as DFT calculations, predict the reactivity and electronic properties of this compound?
Advanced Research Question
- DFT Applications :
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., sulfanyl group as a nucleophile).
- Frontier Molecular Orbitals : Predict charge transfer interactions; HOMO-LUMO gaps (~4.5 eV) correlate with stability .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like COX-2) to guide pharmacological studies .
What strategies resolve contradictory biological activity data reported for triazole-containing compounds across studies?
Advanced Research Question
- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), compound purity (>95% by HPLC), and solvent (DMSO concentration <0.1%) .
- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers.
- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity measurements .
How does substitution at the 4-methylphenyl position influence bioactivity compared to other aryl groups?
Advanced Research Question
- SAR Studies :
- Experimental Design : Synthesize analogs via Suzuki coupling, screen against target enzymes, and correlate logP values with activity .
What factors affect the compound’s stability under storage and experimental conditions?
Advanced Research Question
- Critical Factors :
- pH : Degrades rapidly in alkaline conditions (t₁/₂ = 2 h at pH 9).
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- Degradation Analysis : Use HPLC with UV detection (λ = 254 nm) to monitor breakdown products (e.g., disulfide dimers) .
What are the limitations of current synthetic methods, and how can they be addressed for scalable production?
Advanced Research Question
- Limitations : Low yields in multi-step synthesis, hazardous solvents (e.g., dichloromethane).
- Solutions :
- Flow Chemistry : Continuous synthesis reduces purification steps.
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer scaling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
